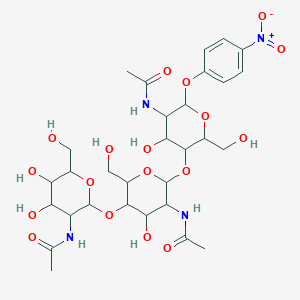

4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose

Description

4-Nitrophenyl β-D-N,N',N''-triacetylchitotriose (CAS 7699-38-9) is a synthetic chromogenic substrate widely used to study chitinase and lysozyme enzymatic activity. Its structure comprises a chitotriose backbone (three N-acetylglucosamine units linked by β-1,4-glycosidic bonds) with acetyl groups at the N-positions and a 4-nitrophenyl chromophore. Upon enzymatic hydrolysis, the 4-nitrophenyl group is released, enabling spectrophotometric quantification at 405–410 nm . This substrate is particularly valuable for distinguishing between endo- and exochitinase activities, as its trisaccharide structure mimics natural chitin oligomers .

Properties

IUPAC Name |

N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYYAJFSFHIFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N4O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399448 | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-38-9 | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Acetylation of Chitotriose

- Starting Material: Chitotriose (a trisaccharide of N-acetylglucosamine units linked by β-1,4-glycosidic bonds).

- Reagents: Acetic anhydride (acetylating agent), pyridine (base and solvent).

- Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures under anhydrous conditions.

- Mechanism: The free amino groups on chitotriose are acetylated by acetic anhydride, forming N,N',N''-triacetylchitotriose.

This acetylation step is crucial to mimic the natural acetylation pattern of chitin and to improve solubility and stability of the substrate.

Step 2: Attachment of 4-Nitrophenyl Group

- Intermediate: N,N',N''-triacetylchitotriose from Step 1.

- Reagents: 4-Nitrophenyl chloroformate (activated 4-nitrophenyl derivative), triethylamine (base).

- Reaction Conditions: Conducted in an aprotic solvent (e.g., dichloromethane or DMF) under controlled temperature, typically 0–25°C.

- Mechanism: The hydroxyl group at the reducing end of triacetylchitotriose reacts with 4-nitrophenyl chloroformate, facilitated by triethylamine, to form the 4-nitrophenyl beta-D-N,N',N''-triacetylchitotriose via carbonate linkage.

This step introduces the chromogenic 4-nitrophenyl group, which upon enzymatic cleavage releases 4-nitrophenol, detectable at 405 nm spectrophotometrically.

Purification Techniques

- Chromatography: Silica gel column chromatography or preparative HPLC is used to purify the product from reaction by-products and unreacted starting materials.

- Crystallization: Recrystallization from suitable solvents may be employed to enhance purity.

- Drying: The purified compound is dried under vacuum to remove residual solvents.

Industrial Scale Production Considerations

Industrial production adapts the laboratory synthesis with optimizations:

- Use of automated reactors to control reaction parameters precisely.

- Scaled-up acetylation with controlled addition of acetic anhydride and efficient mixing.

- Use of continuous flow systems for improved reaction kinetics and safety.

- Advanced purification methods such as preparative chromatography and crystallization to ensure high purity (>95%) and yield.

- Quality control includes spectroscopic analysis (NMR, MS), HPLC purity , and melting point determination .

Data Table: Summary of Preparation Steps and Conditions

| Step | Process | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Acetylation of chitotriose | Acetic anhydride, pyridine | Convert amino groups to acetylated | Room temp, anhydrous |

| 2 | Attachment of 4-nitrophenyl group | 4-Nitrophenyl chloroformate, triethylamine, aprotic solvent | Introduce chromogenic group | 0–25°C, inert atmosphere |

| 3 | Purification | Silica gel chromatography, recrystallization | Remove impurities | Yield optimization |

| 4 | Drying | Vacuum drying | Remove solvents | Store in desiccated conditions |

Research Findings and Analytical Data

- Molecular Formula: C30H44N4O18

- Molecular Weight: 748.7 g/mol

- Solubility: Highly soluble in DMSO (980–1020 mg/mL); limited solubility in aqueous buffers (~3 mg/mL)

Spectroscopic Characterization:

- UV-Vis absorbance peak at 405 nm due to 4-nitrophenol release upon hydrolysis

- NMR confirms acetylation and substitution pattern

- Mass spectrometry confirms molecular ion peak consistent with expected mass

-

- Stable when stored at -20°C in airtight, desiccated containers

- Aqueous solutions should be freshly prepared or aliquoted and stored at -80°C to prevent hydrolysis

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase enzymes. The hydrolysis results in the cleavage of the glycosidic bonds, releasing 4-nitrophenol and N,N’,N’'-triacetylchitotriose fragments .

Common Reagents and Conditions

Chitinase Enzymes: These enzymes catalyze the hydrolysis of the compound.

Buffer Solutions: Typically, phosphate buffer solutions at pH 6.0-7.0 are used to maintain optimal enzyme activity.

Temperature: Reactions are usually carried out at 37°C to mimic physiological conditions.

Major Products Formed

The major product formed from the hydrolysis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is 4-nitrophenol, which is a chromogenic compound that can be easily detected and quantified .

Scientific Research Applications

Chitinase Activity Assays

NP-CHT is predominantly used as a substrate for measuring chitinase activity across different organisms, including bacteria, fungi, and plants. The hydrolysis of NP-CHT by chitinases results in the release of 4-nitrophenol, which can be quantitatively measured using spectrophotometry.

Case Study: Enzyme Activity Measurement

In a study involving Bacillus licheniformis chitinase, researchers incubated 20 μg/ml of enzyme with 1 mg/ml of NP-CHT. The resulting release of p-nitrophenol was measured at 410 nm, demonstrating the compound's effectiveness as a substrate for quantifying chitinase activity .

Enzyme Kinetics Studies

NP-CHT is instrumental in studying enzyme kinetics, helping researchers determine parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity). These parameters provide insights into enzyme efficiency and substrate affinity.

Kinetic Parameters

The Km value for chitinase acting on NP-CHT has been reported to be approximately 0.48 mM. This information is vital for understanding how different chitinases interact with their substrates under various conditions.

Drug Development

The role of chitinases extends to drug development, particularly in designing inhibitors that can target these enzymes to combat fungal infections or pests. NP-CHT serves as a model compound for screening potential inhibitors.

Research Insights

Studies have shown that specific inhibitors can significantly reduce chitinase activity when tested against NP-CHT, providing a pathway for developing antifungal agents .

Biological Research

NP-CHT aids in exploring biological processes involving chitinases, such as pathogen defense mechanisms and cell wall degradation. Understanding these processes is crucial for advancements in agricultural biotechnology and pathology.

Applications in Pathogen Defense

Research indicates that plants utilize chitinases as part of their defense strategy against fungal pathogens. By measuring chitinase activity using NP-CHT, scientists can assess plant resistance mechanisms .

Summary of Biochemical Properties

Molecular Formula : C30H44N4O18

Molecular Weight : 748.69 g/mol

Solubility : Soluble in DMSO at concentrations between 980-1020 mg/mL .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose involves its hydrolysis by chitinase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bonds, resulting in the release of 4-nitrophenol and N,N’,N’'-triacetylchitotriose fragments. The 4-nitrophenol released can be measured spectrophotometrically, providing a quantitative measure of chitinase activity .

Comparison with Similar Compounds

4-Nitrophenyl N-Acetyl-β-D-Glucosaminide (Monosaccharide)

- Structure: Single N-acetylglucosamine unit linked to 4-nitrophenol.

- Enzyme Specificity : Targets β-N-acetylglucosaminidases (exochitinases), which cleave terminal GlcNAc residues.

4-Nitrophenyl N,N'-Diacetyl-β-D-Chitobioside (Disaccharide)

4-Nitrophenyl β-D-N,N',N''-Triacetylchitotriose (Trisaccharide)

- Structure : Three N-acetylglucosamine units.

- Enzyme Specificity : Detects endochitinases (e.g., GH18 family) that cleave internal glycosidic bonds.

- Activity : Substrate inhibition observed at high concentrations (e.g., Salmonella chitinase activity decreased at 0.82 mM) .

Fluorogenic vs. Chromogenic Substrates

4-Methylumbelliferyl Derivatives (e.g., 4-MU-Triacetylchitotriose)

4-Nitrophenyl Derivatives

- Detection Method : Absorbance (405–410 nm).

- Advantages : Simpler instrumentation and direct quantification.

- Limitations : Lower sensitivity compared to fluorogenic substrates .

Enzymatic Activity and Kinetic Parameters

Kinetic Profiles

*Substrate inhibition observed at 0.82 mM .

pH and Temperature Optima

- 4-Nitrophenyl-Triacetylchitotriose : Optimal activity at pH 6.1 and 37°C for Salmonella chitinase, with activity retained from pH 4–7.25 .

- 4-Nitrophenyl-Diacetylchitobioside : Similar pH tolerance but higher catalytic efficiency in exochitinases .

Limitations and Practical Considerations

Biological Activity

4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose is a synthetic compound widely utilized in biochemical research, particularly as a substrate for chitinase enzymes. Its significance lies in its role in understanding chitin degradation, which is crucial for various biological processes including pathogen defense and cell wall degradation in fungi and plants.

- Molecular Formula : C30H44N4O18

- Molecular Weight : 748.69 g/mol

- Solubility : Soluble in DMSO at concentrations between 980-1020 mg/mL .

4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose primarily acts as a substrate for chitinase enzymes. The hydrolysis of this compound by chitinase leads to the release of p-nitrophenol, which can be quantitatively measured, making it a valuable tool for enzyme activity assays.

Biochemical Pathways

The hydrolysis process affects the chitin degradation pathway, which is vital for the breakdown of chitin, a key component of fungal cell walls and exoskeletons of arthropods .

Research Applications

The compound has several applications in scientific research:

- Chitinase Activity Assays : Used to measure the activity of chitinases from various organisms, including fungi and bacteria.

- Enzyme Kinetics Studies : Provides measurable end products that facilitate the study of enzyme kinetics.

- Drug Development : Assists in understanding the role of chitinases in biological processes, potentially leading to therapeutic applications.

Chitinase Activity Assays

In a study assessing the activity of recombinant Bacillus licheniformis chitinase, 20 μg/ml of enzyme was incubated with 1 mg/ml of 4-nitrophenyl beta-D-N,N',N''-triacetylchitotriose. The release of p-nitrophenol was measured spectrophotometrically at 410 nm, demonstrating a reaction rate of . This highlights the compound's effectiveness as a substrate for quantifying chitinase activity.

Enzyme Kinetics

The kinetic parameters for chitinase acting on this substrate were determined, yielding a Km value of approximately 0.48 mM. These parameters are crucial for understanding the efficiency and substrate affinity of chitinases .

Summary Table of Key Findings

| Parameter | Value |

|---|---|

| Molecular Formula | C30H44N4O18 |

| Molecular Weight | 748.69 g/mol |

| Solubility | 980-1020 mg/mL in DMSO |

| Km (Michaelis constant) | ~0.48 mM |

| Reaction Rate |

Q & A

Q. What are the primary applications of 4-nitrophenyl β-D-N,N',N''-triacetylchitotriose in enzymatic assays?

This compound is widely used as a chromogenic or fluorogenic substrate to study chitinase and lysozyme activity. For endochitinase detection, it is hydrolyzed at internal β-1,4-glycosidic bonds, releasing 4-nitrophenol, which is quantified colorimetrically at 405 nm . In lysozyme studies, it mimics bacterial peptidoglycan substrates, enabling kinetic analysis of enzyme specificity and inhibition . Optimal substrate concentrations range from 0.2–1 mg/mL in assay buffers, though solubility challenges may require sonication or extended mixing .

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the glycosidic bonds. For aqueous solutions, prepare fresh daily or aliquot and freeze at -80°C for short-term use. Solubility in common buffers (e.g., PBS pH 7.2) is limited (~3 mg/mL), so DMF or DMSO may be used as co-solvents (≤10% v/v) without denaturing enzymes .

Q. What structural features make this compound a selective substrate for chitinases?

The triacetylated chitotriose core (three N-acetylglucosamine units linked by β-1,4 bonds) mimics natural chitin fragments. The 4-nitrophenyl aglycone provides a chromogenic leaving group, enabling real-time activity measurement. This structure is resistant to exochitinases, making it specific for endochitinases that cleave internal bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in chitinase activity data when using this substrate?

Discrepancies may arise from:

- Enzyme purity : Contaminating exochitinases (e.g., β-N-acetylglucosaminidases) can hydrolyze reaction intermediates. Validate enzyme purity via SDS-PAGE and control assays with exochitinase-specific substrates like 4-nitrophenyl N-acetyl-β-D-glucosaminide .

- Substrate aggregation : Insoluble substrate particles reduce effective concentration. Pre-dissolve in DMSO and filter (0.22 µm) before adding to assays .

- pH dependence : Chitinase activity peaks at pH 5.0–6.0; deviations alter ionization of catalytic residues. Include buffer controls (e.g., sodium acetate vs. Tris-HCl) .

Q. What advanced techniques are used to study molecular interactions between this substrate and chitinases?

- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, Kd) by titrating substrate into enzyme solutions .

- X-ray crystallography/NMR : Resolves 3D structures of enzyme-substrate complexes. For example, the extended binding cleft of hevein domains accommodates the triacetylated core via hydrogen bonding with GlcNAc C3-OH and acetyl carbonyls .

- Molecular dynamics simulations : Predicts conformational changes during substrate docking and hydrolysis .

Q. How can this substrate be used to characterize recombinant chitinase expression in heterologous systems?

Recombinant chitinases (e.g., MfChi in P. pastoris) are validated by:

- Activity assays : Compare hydrolysis rates of culture supernatants vs. empty-vector controls .

- Zymography : Resolve proteins via native PAGE, incubate gels with 1 mg/mL substrate, and detect yellow 4-nitrophenol bands under basic conditions .

- Inhibition studies : Use competitive inhibitors (e.g., N,N',N''-triacetylchitotriose) to confirm active-site specificity .

Methodological Notes

- Fluorogenic vs. chromogenic detection : For high-throughput screening, replace 4-nitrophenyl with 4-methylumbelliferyl groups (e.g., M5639) to enable fluorescence detection (Ex/Em = 360/450 nm) .

- Data normalization : Express activity as µmol p-nitrophenol released/min/mg protein, using a molar extinction coefficient of 18,300 M⁻¹cm⁻¹ at 405 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.